Benzenamine, 2-iodo-4-methoxy-N-methyl-
Overview
Description
Benzenamine, 2-iodo-4-methoxy-N-methyl-: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenamine, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and methoxy groups, respectively, and the nitrogen atom is methylated
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as nitration, reduction, and iodination. These reactions can lead to changes in the compound’s structure, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical reactions, such as the formation of diazonium salts. These reactions can have downstream effects on various biochemical pathways.
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their structure and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “Benzenamine, 2-iodo-4-methoxy-N-methyl-”. For instance, similar compounds are known to be sensitive to prolonged exposure to air and light . These factors can influence the compound’s stability and, consequently, its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-iodo-4-methoxy-N-methyl- typically involves the iodination of 4-methoxy-N-methylaniline. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 2-position. The reaction is usually conducted in an organic solvent like acetic acid or ethanol at a temperature range of 0-25°C to prevent over-iodination and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-iodo-4-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents (e.g., Grignard reagents) can be used under conditions like reflux in an appropriate solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Products include azides, nitriles, or organometallic derivatives.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: Benzenamine, 2-iodo-4-methoxy-N-methyl- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique substituents make it a valuable building block for creating complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine and methoxy substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, Benzenamine, 2-iodo-4-methoxy-N-methyl- is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
Comparison with Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the iodine substituent, resulting in different reactivity and applications.
Benzenamine, 2-iodo-4-methyl-:
Benzenamine, 2-chloro-4-methoxy-N-methyl-: Chlorine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness: Benzenamine, 2-iodo-4-methoxy-N-methyl- is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. The iodine atom, being a heavy halogen, significantly influences the compound’s electronic properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-iodo-4-methoxy-N-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQDZDZZNKUFRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451827 | |
Record name | Benzenamine, 2-iodo-4-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-75-6 | |
Record name | Benzenamine, 2-iodo-4-methoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4-methoxy-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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